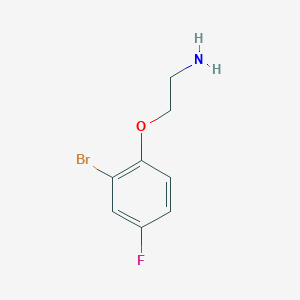

1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIGHQMJEWSNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 1 2 Aminoethoxy 2 Bromo 4 Fluorobenzene Transformations

Mechanistic Pathways of Halogen Introduction and Exchange on Aromatic Rings

The synthesis of halogenated aromatic compounds like 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene relies on well-established reaction mechanisms, primarily electrophilic aromatic substitution (EAS).

Bromination: The introduction of a bromine atom onto a benzene (B151609) ring typically proceeds via electrophilic aromatic substitution. masterorganicchemistry.com Benzene itself is not reactive enough to engage with Br₂ directly; therefore, a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) is required. pressbooks.publibretexts.org The catalyst polarizes the bromine molecule, creating a potent electrophile (Br⁺) that can be attacked by the nucleophilic π-system of the aromatic ring. pressbooks.publibretexts.org This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. pressbooks.pub Aromaticity is subsequently restored by the loss of a proton (H⁺) from the carbon atom bearing the new bromine substituent. youtube.com

Fluorination: Direct fluorination of aromatic rings with fluorine gas (F₂) is typically too exothermic and explosive to be practical, often resulting in poor yields of monofluorinated products. pressbooks.publibretexts.org Consequently, alternative methods are employed. One common approach is the Schiemann reaction, which involves the thermal decomposition of an arenediazonium hexafluorophosphate (B91526) salt, prepared from the corresponding aniline. orgsyn.org Other reagents, such as those containing an "F⁺" source where fluorine is bonded to a positively charged nitrogen, have also been developed for more controlled electrophilic fluorination. pressbooks.pub

Halogen exchange reactions, while less common for introducing the initial halogens in this context, can occur under specific conditions, often involving organometallic intermediates or nucleophilic aromatic substitution pathways.

Detailed Analysis of Aryl Ether Bond Formation and Cleavage Mechanisms

The aryl ether bond is a key structural feature of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene. Its formation and cleavage are governed by distinct mechanistic principles.

Formation: The aryl ether linkage is commonly synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of the target molecule, a substituted phenoxide would react with a suitable 2-aminoethyl halide derivative. The reaction follows an Sₙ2 mechanism, where the phenoxide displaces the halide leaving group.

Cleavage: The cleavage of aryl ethers typically requires harsh conditions due to the strength of the sp² C-O bond. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this transformation. The mechanism involves the initial protonation of the ether oxygen, which makes it a better leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon and cleaving the C-O bond to yield a phenol (B47542) and an alkyl halide. The reaction proceeds via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl group.

Catalytic methods for aryl ether cleavage have also been developed, often employing transition metal catalysts. nih.gov These methods can operate under milder conditions and offer alternative mechanistic pathways, such as hydrogenolysis or electrocatalytic hydrogenation, which may involve organometallic intermediates. nih.govacs.org For instance, studies on lignin (B12514952) model compounds show that catalysts can facilitate the cleavage of α-O-4 and β-O-4 ether linkages through various pathways, including reductive cleavage involving metal-hydride species. nih.gov

Reactivity Profiling of the Aminoethoxy Moiety in Organic Transformations

The aminoethoxy group, -O-CH₂-CH₂-NH₂, contains two key reactive sites: the ether oxygen and the terminal primary amine.

The primary amine (-NH₂) is both basic and nucleophilic. As a base, it can be readily protonated by acids to form an ammonium (B1175870) salt. As a nucleophile, the lone pair of electrons on the nitrogen atom can participate in a wide range of organic transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, and potentially quaternary ammonium salts.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

The reactivity of the amine is influenced by the adjacent ether linkage. The oxygen atom has an electron-withdrawing inductive effect, which can slightly reduce the nucleophilicity and basicity of the amine compared to a simple alkylamine.

Influence of Substituents on Aromatic Reactivity and Selectivity

The reactivity of the benzene ring in 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene is significantly modulated by its three substituents: bromine, fluorine, and the aminoethoxy group.

Both bromine and fluorine are halogens and share similar electronic characteristics, yet they exert distinct influences on the aromatic ring's reactivity.

Electrophilic Aromatic Substitution (EAS): In the context of EAS, halogens are deactivating yet ortho, para-directing.

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon and therefore withdraw electron density from the ring through the sigma bond (inductive effect). stackexchange.com This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself. stackexchange.com

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect). stackexchange.com This donation increases electron density, particularly at the ortho and para positions.

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, the roles are reversed. The reaction rate is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the ring to form a negatively charged Meisenheimer complex. stackexchange.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Effect on EAS | Effect on SₙAr |

|---|---|---|---|---|

| Fluorine (-F) | Strongly withdrawing | Weakly donating | Deactivating, Ortho/Para-directing | Activating (rate-determining step) |

| Bromine (-Br) | Withdrawing | Weakly donating | Deactivating, Ortho/Para-directing | Less activating than Fluorine |

The -O-CH₂-CH₂-NH₂ group influences reactivity through both steric and electronic effects.

Steric Effects: The aminoethoxy group is significantly larger than a hydrogen atom. This steric bulk, or steric hindrance, can impede the approach of reagents to the positions on the ring adjacent (ortho) to it. youtube.com This hindrance can decrease the rate of substitution at the C6 position, potentially favoring reactions at the less hindered C3 and C5 positions. The repulsion between non-bonding groups within a molecule can increase its energy and decrease its stability, thereby affecting reaction kinetics. youtube.com

Inductive and Resonance Effects: The ether oxygen is strongly electron-withdrawing via induction but is also a resonance donor (+R effect), similar to the halogens but stronger. This +R effect activates the ring towards EAS, particularly at the ortho and para positions. In 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, the position para to the ether is occupied by bromine, and one ortho position is occupied by fluorine. The directing effects of the three substituents would need to be considered collectively to predict regioselectivity in EAS reactions. The propagation of inductive effects through covalent bonds can significantly influence the properties and reactivity of functional groups. nih.gov

Transformations Involving the Halogen Atoms

The bromine and fluorine atoms on the aromatic ring are sites for specific transformations, most notably in organometallic chemistry.

Benzyne (B1209423) Formation: The ortho-dihaloaromatic arrangement (specifically o-fluorobromobenzene) is a classic precursor for generating benzyne, a highly reactive intermediate. stackexchange.comstackexchange.com Reaction with strong bases or metals like lithium amalgam or magnesium can lead to the formation of a transient organometallic species that eliminates lithium halide to form benzyne. stackexchange.com This intermediate can then be trapped by various reagents, such as furan (B31954) in a Diels-Alder reaction. stackexchange.com Given the 2-bromo-4-fluoro arrangement relative to the ether, deprotonation at C3 followed by bromide elimination could potentially form a benzyne intermediate.

Cross-Coupling Reactions: The carbon-bromine bond is particularly susceptible to oxidative addition by transition metal catalysts, such as palladium complexes. This makes the bromine at the C2 position an ideal handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. For example, a Suzuki coupling reaction between 1-bromo-2-fluorobenzene (B92463) and a boronic acid has been demonstrated, showcasing the utility of this type of substrate in forming new carbon-carbon bonds. researchgate.net The carbon-fluorine bond is generally much more robust and less reactive in these catalytic cycles.

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, the primary site of reaction is the carbon-bromine bond, which is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cycles. nrochemistry.comwikipedia.org The general mechanism for these reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann-type couplings, follows a catalytic cycle involving a palladium(0) active species. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound. wikipedia.org The catalytic cycle for 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene to form a Pd(II) complex. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. wikipedia.org The exact mechanism of this step is still under investigation. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orgrsc.org

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Aryl-Pd(II)-Halide complex |

| Transmetalation | Transfer of the organic group from the boron reagent to the Pd(II) complex. | Di-organic Pd(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) |

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism shares the initial oxidative addition step with the Suzuki-Miyaura reaction. wikipedia.org

Oxidative Addition: Pd(0) inserts into the C-Br bond.

Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. wikipedia.org

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C bond in the product and a palladium-hydride species. libretexts.org

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org

Palladium Cycle: Similar to the Heck and Suzuki reactions, it begins with oxidative addition of the aryl bromide to the Pd(0) catalyst. nrochemistry.com

Copper Cycle: Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. wikipedia.org

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. nrochemistry.com

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org

Ullmann Condensation: Traditionally, this reaction uses stoichiometric copper at high temperatures to couple aryl halides. organic-chemistry.orgwikipedia.org Modern variations often employ soluble copper catalysts. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org For a reaction involving the aminoethoxy group, such as an intramolecular cyclization, a copper(I) amide could be formed in situ. wikipedia.org The general steps are:

Formation of a copper(I) species. organic-chemistry.orgwikipedia.org

Oxidative addition of the aryl halide to the copper(I) center. organic-chemistry.org

Reaction with a nucleophile (e.g., the amine) or a second aryl halide molecule.

Reductive elimination to form the final product. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAAr) Mechanisms on Halo-Fluorinated Benzene

Nucleophilic aromatic substitution (SNAAr) is a key reaction for substituted aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. libretexts.orglumenlearning.com In 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, the benzene ring is activated towards nucleophilic attack by the electronegative fluorine and bromine atoms.

The generally accepted mechanism for SNAAr is the addition-elimination mechanism . libretexts.orgyoutube.com

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity of the ring is temporarily broken. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For halo-fluorinated benzenes, the relative reactivity of the halogens as leaving groups is an important consideration. In SNAAr reactions, the rate-determining step is typically the initial nucleophilic attack. libretexts.org Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and activates the ring towards nucleophilic attack more effectively than bromine. libretexts.org This often leads to the surprising reactivity order of F > Cl > Br > I, where fluoride (B91410) is the better leaving group, contrary to what is observed in SN1 and SN2 reactions. libretexts.org

Therefore, in a reaction with a strong nucleophile, 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene would likely undergo substitution at the fluorine-bearing carbon, provided the conditions are suitable for an SNAAr mechanism. The presence of the ortho-bromo and para-alkoxy groups will also influence the regioselectivity of the nucleophilic attack.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved through various mechanisms, often involving transition metal catalysts or radical intermediates.

In the context of palladium-catalyzed reactions, dehalogenation can be an undesirable side reaction. For instance, in Heck reactions with aryl bromides, dehalogenation can compete with the desired coupling process. beilstein-journals.org This can occur through pathways involving the palladium-hydride intermediates that are formed during the catalytic cycle.

Mechanisms for reductive dehalogenation can include:

Catalytic Hydrogenation: Using a palladium catalyst and a source of hydrogen (e.g., H2 gas, transfer hydrogenation reagents), the aryl-halide bond can be hydrogenolyzed.

Single Electron Transfer (SET): Photoredox catalysis can initiate dehalogenation through a SET pathway, generating a radical intermediate which then abstracts a hydrogen atom.

Hydride Transfer: A palladium-hydride species, formed either intentionally or as a byproduct in a cross-coupling reaction, can react with the aryl halide in a reductive elimination step to yield the dehalogenated arene and the palladium catalyst.

The relative ease of dehalogenation often follows the trend I > Br > Cl > F, reflecting the bond dissociation energies. Thus, the bromo substituent in 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene would be more susceptible to reductive dehalogenation than the fluoro substituent.

Understanding Intramolecular Cyclization and Rearrangement Mechanisms

The presence of the 2-aminoethoxy side chain ortho to the bromine atom in 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene creates the potential for intramolecular cyclization reactions to form heterocyclic products. These reactions can be promoted by a base or a transition metal catalyst.

A common intramolecular cyclization would involve the nitrogen atom of the amino group acting as a nucleophile.

Intramolecular Nucleophilic Aromatic Substitution: Under basic conditions, the amino group can be deprotonated, increasing its nucleophilicity. This internal nucleophile can then attack the carbon bearing the bromine atom in an intramolecular SNAAr-type reaction. This would lead to the formation of a six-membered heterocyclic ring. The reaction would likely proceed via an addition-elimination mechanism, similar to the intermolecular counterpart.

Palladium- or Copper-Catalyzed Intramolecular Amination: This is a variation of the Buchwald-Hartwig or Ullmann amination reactions. The mechanism would involve:

Oxidative addition of the C-Br bond to the metal catalyst (Pd(0) or Cu(I)).

Coordination of the pendant amino group to the metal center.

Deprotonation of the amino group by a base.

Reductive elimination of the C-N bond, forming the cyclized product and regenerating the active catalyst.

Computational studies on similar systems, such as the intramolecular hydroarylation of alkynes, have shown that these cyclization reactions proceed through distinct steps including electrophilic cyclization, proton loss, and catalyst regeneration. nih.gov The specific ligand environment of the catalyst can also play a crucial role in determining the regioselectivity and efficiency of the cyclization. nih.gov

Computational and Theoretical Chemical Investigations of 1 2 Aminoethoxy 2 Bromo 4 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the chemical reactivity of the compound.

Density Functional Theory (DFT) Studies of Molecular Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate key structural parameters.

The optimized geometry would provide data on bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths in the benzene (B151609) ring are expected to be around 1.39 Å, with slight variations due to the substituents. The C-Br, C-F, C-O, and C-N bond lengths would also be determined, providing a detailed molecular structure. The planarity of the benzene ring and the orientation of the aminoethoxy and bromo substituents would be key findings.

Energetic properties, such as the total energy of the molecule, can also be calculated. These values are crucial for comparing the relative stabilities of different conformations of the flexible aminoethoxy side chain. By calculating the energies of various rotational isomers, the global minimum energy conformation can be identified.

Illustrative Data Table: Calculated Geometric Parameters of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | C6-C1-C2 | Value |

| C2-C3 | Value | C1-C2-C3 | Value |

| C3-C4 | Value | C2-C3-C4 | Value |

| C4-C5 | Value | C3-C4-C5 | Value |

| C5-C6 | Value | C4-C5-C6 | Value |

| C1-Br | Value | C5-C6-C1 | Value |

| C4-F | Value | C1-O-C7 | Value |

| C1-O | Value | O-C7-C8 | Value |

| C7-O | Value | C7-C8-N | Value |

| C8-N | Value | H-N-H | Value |

| N-H | Value |

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Application of Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods can be applied to study the electronic properties of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide benchmark results for electronic properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and can be used for very large molecular systems, though they are generally less accurate than ab initio or DFT methods.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the presence of the electron-donating aminoethoxy group and the electron-withdrawing halogen atoms will significantly influence the localization of these orbitals. It is generally observed that halogen substitution can play a vital role in stabilizing the LUMO level.

Spectroscopic Property Predictions and Correlations

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework.

The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule. The predicted values would reflect the electronic environment of each proton and carbon atom. For example, the aromatic protons and carbons would have distinct chemical shifts influenced by the bromo, fluoro, and aminoethoxy substituents. The protons and carbons of the ethoxy chain would also have characteristic predicted shifts.

Illustrative Data Table: Predicted 13C and 1H NMR Chemical Shifts (ppm) of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene

| Atom | Predicted 13C Chemical Shift (ppm) | Atom | Predicted 1H Chemical Shift (ppm) |

| C1 | Value | H (Aromatic) | Value |

| C2 | Value | H (Aromatic) | Value |

| C3 | Value | H (Aromatic) | Value |

| C4 | Value | H (CH2-O) | Value |

| C5 | Value | H (CH2-N) | Value |

| C6 | Value | H (NH2) | Value |

| C7 (CH2-O) | Value | ||

| C8 (CH2-N) | Value |

Note: The values in this table are illustrative and would be obtained from GIAO-DFT calculations.

Vibrational Frequency Analysis for Structural Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can predict the vibrational spectrum of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene. These calculations not only provide the frequencies of the vibrational modes but also their corresponding intensities and descriptions (e.g., C-H stretch, C=C stretch, C-F bend).

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve the agreement with experimental data. A detailed analysis of the calculated vibrational spectrum can aid in the assignment of the absorption bands observed in the experimental IR and Raman spectra. For instance, characteristic frequencies for the C-Br, C-F, C-O, and N-H stretching and bending vibrations would be identified.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful lens through which the intricate details of chemical reactions can be explored at a molecular level. For a molecule like 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, these methods can elucidate reaction mechanisms that are often difficult to probe experimentally.

Reaction Pathway Mapping and Transition State Identification

The exploration of a chemical reaction begins with mapping its potential energy surface (PES). This involves identifying the most energetically favorable route from reactants to products, which includes the identification of transition states—the highest energy points along the reaction coordinate. github.iosciencedaily.com For 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, potential reactions of interest would include nucleophilic aromatic substitution, where a nucleophile displaces either the bromine or fluorine atom, or reactions involving the aminoethoxy side chain.

Computational methods like Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. nih.govims.ac.jp Advanced algorithms, such as the Nudged Elastic Band (NEB) method, can be used to locate the minimum energy path between known reactants and products, thus identifying the transition state structure. sciencedaily.comims.ac.jp

Calculation of Activation Barriers and Reaction Rates

Once a transition state is identified, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. cam.ac.uk This barrier is a critical determinant of the reaction rate. According to the Arrhenius equation, a higher activation barrier corresponds to a slower reaction rate. cam.ac.uk

Transition state theory can be used to provide a more quantitative prediction of reaction rates by considering the vibrational frequencies of the transition state structure. github.io For 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, calculating the activation barriers for the displacement of the bromo versus the fluoro substituent would provide insight into the regioselectivity of nucleophilic substitution reactions.

Table 1: Hypothetical Activation Energy Data for Nucleophilic Aromatic Substitution of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene

| Reaction | Nucleophile | Leaving Group | Calculated Activation Energy (kJ/mol) |

| Substitution at C-Br | OH⁻ | Br⁻ | Data not available |

| Substitution at C-F | OH⁻ | F⁻ | Data not available |

This table illustrates the type of data that would be generated from computational studies. The values are placeholders as no specific literature data for this compound was found.

Bond Dissociation Enthalpies (BDE) and Substituent Effects on Radical Stability

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. wikipedia.orgchadsprep.comucsb.edu BDE values are crucial for understanding reactions that proceed via radical mechanisms. For 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, the BDEs of the C-Br, C-F, C-O, and N-H bonds would be of particular interest.

The substituents on the aromatic ring significantly influence the stability of any radical intermediates formed. Electron-donating groups, like the aminoethoxy group, and electron-withdrawing groups, such as the halogens, will have distinct effects on the electron density of the aromatic ring and thus on the stability of aryl radicals. nih.gov Computational methods can quantify these effects.

Table 2: Hypothetical Bond Dissociation Enthalpies for 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene

| Bond | Bond Dissociation Enthalpy (kJ/mol) |

| C-Br | Data not available |

| C-F | Data not available |

| C-O (aromatic) | Data not available |

| N-H | Data not available |

This table illustrates the type of data that would be generated from computational studies. The values are placeholders as no specific literature data for this compound was found.

Intermolecular Interactions and Adsorption Phenomena

The non-covalent interactions that 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene engages in are critical to its physical properties and its behavior in condensed phases and at interfaces.

Theoretical Studies of Compound Adsorption on Metal Surfaces and Nanomaterials

The interaction of organic molecules with metal surfaces and nanomaterials is a burgeoning field of research with applications in catalysis, sensing, and electronics. cam.ac.ukresearchgate.net Theoretical studies, often using DFT, can model the adsorption of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene onto various surfaces. cam.ac.uk These studies would predict the most stable adsorption geometries, calculate the adsorption energies, and analyze the nature of the molecule-surface interaction, which could be physisorption (van der Waals forces) or chemisorption (covalent bonding). jeeadv.ac.in The presence of heteroatoms (N, O, F, Br) in the molecule provides multiple potential binding sites.

Analysis of Hydrogen Bonding and van der Waals Interactions in Molecular Aggregates

In the solid state or in solution, molecules of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene will interact with each other through a network of intermolecular forces. The primary amino group is a hydrogen bond donor, while the ether oxygen and the fluorine atom can act as hydrogen bond acceptors. mdpi.comnih.govnih.gov

Computational methods can be used to model dimers and larger clusters of the molecule to quantify the strength of these hydrogen bonds and other van der Waals interactions. mdpi.comnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to characterize and classify these non-covalent interactions. nih.gov Understanding these interactions is key to predicting the crystal packing and bulk properties of the compound.

Conformational Analysis and Potential Energy Surfaces of Functionalized Aryl Ethers

The conformational preferences of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene are primarily governed by the rotational barriers around several key single bonds. Of particular interest are the torsion angles associated with the ether linkage and the ethylamine (B1201723) chain. The dihedral angle defined by the C-O bond of the ether and the plane of the benzene ring is a crucial parameter. For anisole (B1667542) (methoxybenzene), a related parent compound, theoretical studies have shown that the planar conformation, where the methyl group lies in the plane of the benzene ring, is the most stable. However, the presence of a bulky bromine atom at the ortho position in 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene introduces significant steric hindrance. This steric clash is expected to force the aminoethoxy group out of the plane of the benzene ring.

The potential energy surface (PES) of a molecule is a multi-dimensional surface that describes the potential energy of the molecule as a function of its geometric parameters. For 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, a full PES would be computationally expensive to generate. Therefore, conformational analyses typically focus on scanning the potential energy along key dihedral angles.

A relaxed potential energy scan of the C(aryl)-O-C-C dihedral angle would likely reveal the most stable conformation of the ethoxy group relative to the substituted benzene ring. It is anticipated that the global minimum on the PES would correspond to a conformation where the aminoethoxy side chain is oriented away from the bulky bromine atom to minimize steric repulsion.

Furthermore, the conformation of the aminoethyl portion of the side chain (O-C-C-N) is also critical. The gauche and anti conformations around the C-C bond would have different energies, influenced by potential intramolecular hydrogen bonding between the amine hydrogen atoms and the ether oxygen atom. Such an intramolecular interaction could stabilize a gauche conformer.

The following table summarizes the key dihedral angles that would be central to a computational investigation of the conformational space of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene.

| Dihedral Angle | Atoms Involved | Expected Influence on Conformation |

| τ1 | C2-C1-O-Cα | Defines the orientation of the aminoethoxy group relative to the benzene ring. Steric hindrance from the ortho-bromo group is a major factor. |

| τ2 | C1-O-Cα-Cβ | Determines the orientation of the ethyl chain. |

| τ3 | O-Cα-Cβ-N | Influences the relative position of the amino group and can be affected by potential intramolecular hydrogen bonding. |

To construct a reliable potential energy surface and identify the stable conformers of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed. These calculations would systematically vary the key dihedral angles and optimize the geometry at each step to find the minimum energy structures. The energy differences between various conformers and the rotational barriers separating them provide a detailed picture of the molecule's flexibility and the populations of different conformers at a given temperature.

Role of 1 2 Aminoethoxy 2 Bromo 4 Fluorobenzene As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Scaffolds

The inherent reactivity of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene, stemming from its distinct functional groups, allows for its use as a starting material in the creation of a wide array of complex organic molecules. The primary amine, the bromo substituent, and the fluoro group can be selectively addressed to build molecular complexity in a controlled manner.

The true synthetic power of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene lies in its capacity for selective, stepwise functionalization. The bromo group is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The primary amino group can readily undergo acylation, alkylation, or serve as a directing group for further aromatic substitution. This orthogonality allows for the synthesis of highly decorated aromatic compounds.

The fluorine atom significantly influences the electronic properties of the benzene (B151609) ring through its strong electron-withdrawing inductive effect. This modification can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical feature for tuning the optoelectronic characteristics of the final compound. rsc.org The presence of fluorine can also enhance metabolic stability and binding affinity in certain biological contexts, although this article focuses on its synthetic utility.

The following table illustrates potential transformations to generate multifunctional aromatic compounds from this building block.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Bromo | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Bromo | Aryl-alkyne conjugates |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Bromo | Di- or Tri-arylamines |

| Acylation | Acyl chloride, Base | Amino | N-acylated derivatives (Amides) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Amino | N-alkylated derivatives |

The ortho relationship between the bromo and aminoethoxy groups on the aromatic ring is a key structural feature that enables the construction of fused heterocyclic systems through intramolecular cyclization reactions. biointerfaceresearch.com After initial modification of the amino group, it can act as an internal nucleophile, attacking an electrophilic center created at the site of the bromine atom, or vice versa.

For example, acylation of the amine followed by an intramolecular Heck reaction or a copper-catalyzed Ullmann-type cyclization could lead to the formation of benzoxazine (B1645224) derivatives or other related nitrogen- and oxygen-containing heterocycles. The flexible aminoethoxy side chain also provides opportunities for cyclization to form medium-sized rings, which are valuable scaffolds in medicinal chemistry.

The table below outlines plausible cyclization strategies.

| Initial Reaction | Cyclization Method | Resulting Heterocyclic Core |

| N-Acylation with acryloyl chloride | Intramolecular Heck Reaction | Dihydrobenzoxazinone derivatives |

| N-Alkylation with a haloalkene | Radical-initiated cyclization | Fused pyrrolidine/piperidine rings |

| Reaction with Phosgene | Base-mediated cyclization | Benzoxazinone derivatives |

| Conversion to azide | Intramolecular C-H amination | Phenoxazine derivatives |

Intermediate in the Preparation of Advanced Functional Materials

The unique electronic and structural characteristics of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene make it an attractive monomer or intermediate for the synthesis of specialized functional materials with applications in electronics and polymer science.

Halogenated aromatic compounds are valuable monomers for creating high-performance polymers via step-growth polymerization. nih.gov The bromo-functionality of 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene allows it to be used in reactions like Suzuki or Stille polycondensation to form conjugated polymers. The amino group offers a secondary site for polymerization, enabling the formation of polyamides or polyimides, or it can be used for post-polymerization modification.

Incorporating this monomer into a polymer backbone would introduce several desirable features:

Fluorine Content: Enhances thermal stability, chemical resistance, and specific electronic properties.

Ether Linkage: Imparts flexibility to the polymer chain, potentially improving solubility and processability.

Reactive Sites: The amino group (if unreacted during polymerization) provides a handle for cross-linking or grafting other molecules onto the polymer chain. rsc.org

These tailored polymers could find use as gas separation membranes, dielectric materials, or functional coatings.

1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene can serve as a key intermediate for building more complex molecules for these applications. The bromo-group is a versatile anchor point for attaching chromophores or other electronically active moieties via cross-coupling reactions. The aminoethoxy group can be used to tune solubility or to link the core unit to other parts of a larger molecule or polymer. The synthesis of materials for high color purity OLEDs, for instance, often relies on the precise tuning of electronic properties that building blocks like this can provide. frontiersin.org

Strategic Building Block for Structure-Activity Relationship Studies in a Synthetic Context

In the context of materials science and medicinal chemistry research, establishing clear structure-activity relationships (SAR) is crucial for rational design. 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene is an exemplary scaffold for such studies due to its multiple, chemically distinct diversification points. Patent literature often reveals the utility of such multi-functional building blocks in creating large libraries of compounds for screening.

A synthetic chemist can systematically modify the molecule at three positions to probe its influence on a desired property (e.g., the emission wavelength of a fluorophore, the charge mobility of a semiconductor, or the binding affinity to a biological target):

The Bromine Position: A wide variety of substituents can be introduced via cross-coupling chemistry.

The Amino Position: Can be converted into a vast array of amides, sulfonamides, or secondary/tertiary amines.

The Fluoro Position: While less reactive, it can potentially be replaced via nucleophilic aromatic substitution under specific conditions, or its electronic influence can be compared against non-fluorinated analogues.

Opportunities for Derivatization and Further Chemical Transformations for Broad Applications

The chemical architecture of 1-(2-aminoethoxy)-2-bromo-4-fluorobenzene presents a versatile platform for a multitude of chemical modifications. The presence of three distinct reactive sites—the primary amino group, the bromine atom on the aromatic ring, and the phenyl ring itself—opens up extensive possibilities for derivatization. These transformations allow for the systematic modification of the molecule's steric and electronic properties, enabling the synthesis of a diverse library of compounds with potential applications across various fields, particularly in medicinal chemistry and materials science.

The primary amino group serves as a key handle for a wide range of classical and modern organic reactions. It can readily undergo acylation, alkylation, arylation, and sulfonylation reactions to introduce a variety of functional groups. For instance, reaction with acyl chlorides or anhydrides yields the corresponding amides, while treatment with aldehydes or ketones under reductive amination conditions provides secondary or tertiary amines. Furthermore, the amino group can be a crucial component in the formation of heterocyclic rings, such as pyrazoles, triazoles, or quinolones, which are privileged structures in many biologically active molecules.

The bromine atom, an ortho-substituent to the aminoethoxy group, provides another strategic point for modification. It is particularly amenable to transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne substituents. The reactivity of the bromine atom can be finely tuned based on the chosen catalyst, ligands, and reaction conditions, offering a high degree of control over the desired transformation.

The fluorinated benzene ring itself is activated towards certain transformations and its substituents direct further reactions. The fluorine atom enhances the molecule's metabolic stability and lipophilicity, properties that are often desirable in drug candidates. The electronic nature of the ring can also influence the reactivity of the amino and bromo groups.

The strategic combination of reactions at these different sites allows for the construction of complex molecular architectures from a relatively simple starting material. This highlights the role of 1-(2-aminoethoxy)-2-bromo-4-fluorobenzene as a valuable and highly adaptable building block in synthetic chemistry.

Below is a data table summarizing some of the key derivatization reactions of 1-(2-aminoethoxy)-2-bromo-4-fluorobenzene that have been reported in the scientific literature, showcasing its synthetic utility.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-acyl derivative | Modification of biological activity, intermediate for further synthesis |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride), solvent (e.g., dichloroethane) | N-alkyl or N,N-dialkyl derivative | Introduction of diverse side chains, modulation of physicochemical properties |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane) | Sulfonamide derivative | Synthesis of potential therapeutic agents (e.g., antibacterial, anticancer) |

| Suzuki Coupling | Arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water) | Biaryl derivative | Construction of complex scaffolds for drug discovery, organic electronics |

| Sonogashira Coupling | Terminal alkyne, palladium catalyst (e.g., PdCl2(PPh3)2), copper(I) iodide, base (e.g., triethylamine), solvent (e.g., THF) | Arylalkyne derivative | Synthesis of conjugated systems, precursors for heterocycles |

| Buchwald-Hartwig Amination | Amine, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), solvent (e.g., toluene) | N-aryl or N-heteroaryl derivative | Formation of diarylamines, key step in the synthesis of many pharmaceuticals |

| Heterocycle Formation | Various (e.g., diketones, beta-ketoesters) | Fused or appended heterocyclic systems | Development of novel bioactive compounds |

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(2-Aminoethoxy)-2-bromo-4-fluorobenzene?

Methodological Answer: The synthesis typically involves etherification of 2-bromo-4-fluorophenol with a 2-aminoethyl precursor. For example:

- Step 1 : React 2-bromo-4-fluorophenol with a protected 2-aminoethyl group (e.g., tosyl or mesyl chloride derivatives) in acetone or DMF using K₂CO₃ as a base at 60–80°C for 12–24 hours .

- Step 2 : Deprotect the amine group using acidic (HCl) or catalytic hydrogenation conditions.

- Purification : Silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product.

Table 1 : Comparison of Reaction Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Tosyl chloride | Acetone | 60 | 85 | |

| Mesyl chloride | DMF | 80 | 78 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min.

- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 263.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 4°C in inert atmosphere.

- pH Sensitivity : Hydrolyzes in strong acids (pH < 2) or bases (pH > 12). Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence regioselectivity in further functionalization?

Methodological Answer:

- Electronic Effects : Bromine (strong σ-withdrawing) and fluorine (moderate σ-withdrawing, π-donating) direct electrophilic substitution to the meta position relative to Br.

- Coupling Reactions : Suzuki-Miyaura coupling with Br occurs preferentially over F. DFT calculations (B3LYP/6-31G*) predict activation barriers for Pd-catalyzed reactions .

Table 2 : Substituent Effects on Reactivity

| Reaction Type | Preferred Site | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | C-Br | 92 | |

| Nitration | C-5 (meta to F) | 65 |

Q. What strategies are used to evaluate its potential in bioactive molecule design?

Methodological Answer:

- In Vitro Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization.

- Molecular Docking : AutoDock Vina simulations with PDB structures (e.g., 1M17) to predict binding affinities.

- SAR Studies : Modify the aminoethoxy chain to assess cytotoxicity (IC₅₀) in HeLa cells .

Q. How can kinetic and mechanistic studies resolve contradictions in reported reactivity data?

Methodological Answer:

- Kinetic Profiling : Monitor reaction intermediates via stopped-flow UV-Vis (e.g., bromine displacement rates).

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways.

- Controlled Experiments : Compare solvent effects (polar aprotic vs. protic) on SNAr reactions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards : Irritant (amine group), toxic if inhaled (bromine volatility).

- Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and spill kits. LC-MS monitoring of airborne particles recommended .

Q. How can computational tools optimize retrosynthetic pathways?

Methodological Answer:

- AI-Driven Synthesis : Tools like Pistachio/Reaxys predict one-step routes using precursor scoring (e.g., allyl ethers as intermediates) .

- Feasibility Metrics : Plausibility scores >0.8 indicate viable pathways.

Data Sources and Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.